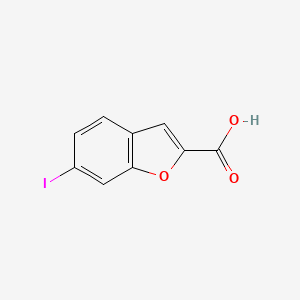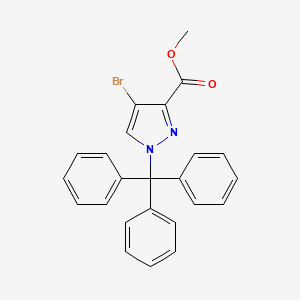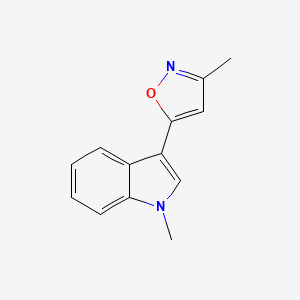
3-Methyl-5-(1-methyl-3-indolyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5-(1-methyl-3-indolyl)isoxazole is a heterocyclic compound that features both an isoxazole and an indole moiety Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom Indoles are bicyclic structures consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(1-methyl-3-indolyl)isoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction of an alkyne with a nitrile oxide to form the isoxazole ring . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also available . The indole moiety can be introduced through a subsequent reaction with an appropriate indole derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of microwave-assisted synthesis, which has been shown to improve reaction efficiency and reduce reaction times .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-5-(1-methyl-3-indolyl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
3-Methyl-5-(1-methyl-3-indolyl)isoxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes.
Industry: The compound can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Methyl-5-(1-methyl-3-indolyl)isoxazole involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the isoxazole ring can participate in different chemical reactions. These interactions can lead to a range of biological effects, depending on the specific context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-5-isoxazoleacetic acid: Another isoxazole derivative with different functional groups.
3-Hydroxy-5-methylisoxazole: A hydroxylated version of the compound.
3,5-Bis(het)arylisoxazoles: Isoxazole derivatives with aryl groups at positions 3 and 5.
Uniqueness
3-Methyl-5-(1-methyl-3-indolyl)isoxazole is unique due to its combination of an isoxazole and an indole moiety. This dual structure provides a versatile platform for various chemical reactions and biological interactions, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C13H12N2O |
|---|---|
Poids moléculaire |
212.25 g/mol |
Nom IUPAC |
3-methyl-5-(1-methylindol-3-yl)-1,2-oxazole |
InChI |
InChI=1S/C13H12N2O/c1-9-7-13(16-14-9)11-8-15(2)12-6-4-3-5-10(11)12/h3-8H,1-2H3 |
Clé InChI |
PFPDYMGDMMPPQL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)C2=CN(C3=CC=CC=C32)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


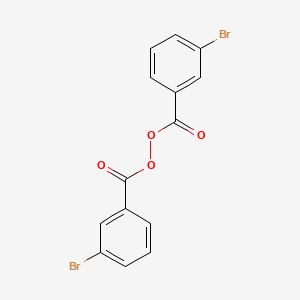
![7-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13673045.png)

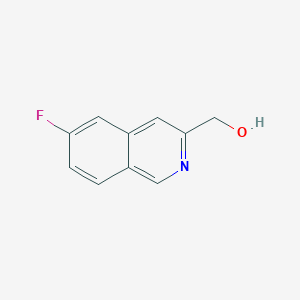

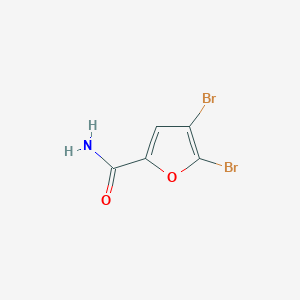
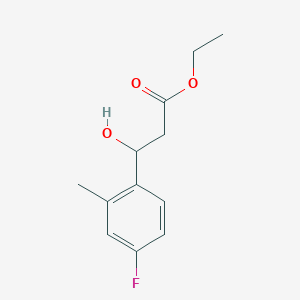

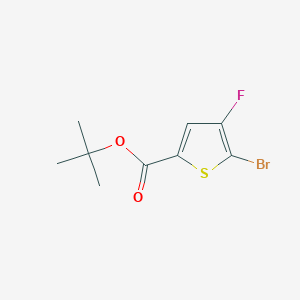
![6-Iodobenzo[b]thiophene-2-carbonitrile](/img/structure/B13673097.png)

![3-Bromo-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13673106.png)
